molecular formula C13H23N3O4 B2618540 Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2460749-43-1

Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate

Cat. No.: B2618540
CAS No.: 2460749-43-1
M. Wt: 285.344
InChI Key: IBJZTCDZHYEAPT-UHFFFAOYSA-N
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Description

Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a bicyclic carbamate derivative featuring a pyrazino-oxazine core. Its structure includes a tert-butyl carbamate group at position 8 and an aminomethyl substituent at position 9a. The aminomethyl group enhances nucleophilicity, enabling further functionalization via alkylation or acylation reactions .

Properties

IUPAC Name

tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-12(2,3)20-11(18)15-6-10(17)16-4-5-19-9-13(16,7-14)8-15/h4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJZTCDZHYEAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N2CCOCC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazino[2,1-c][1,4]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.

    Oxidation and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Carboxylate

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is pivotal for deprotection in synthetic pathways:

Reaction Conditions Product Application
6M HCl, reflux, 12h9a-(Aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1, oxazine-8-carboxylic acidIntermediate for peptide coupling
Trifluoroacetic acid (TFA), RT, 2hDeprotected carboxylateFunctionalization for enzyme inhibition

The hydrolysis kinetics are influenced by steric hindrance from the fused pyrazino-oxazine ring, requiring prolonged reaction times compared to simpler esters.

Amide Bond Formation via Aminomethyl Group

The primary amine in the aminomethyl substituent participates in nucleophilic acyl substitution with activated carbonyls (e.g., acid chlorides, NHS esters):

Example Reaction:

Compound+RCOClEt3N, DCM9a-(RCONH-CH2)-6-oxo-octahydropyrazino-oxazine-8-carboxylate\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{9a-(RCONH-CH}_2\text{)-6-oxo-octahydropyrazino-oxazine-8-carboxylate}

  • Key Data:

    • Yields: 70–85% for aryl/acyl chlorides

    • Steric limitations observed with bulky R groups (e.g., tert-butyl) reduce efficiency to ~40%

This reactivity is exploited to introduce pharmacophores targeting enzymes like BACE1 (β-secretase) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for intramolecular cycloadditions under thermal or catalytic conditions:

Cycloaddition with Cyanamide Derivatives :

Conditions Product Outcome
Acetonitrile, 80°C, 24h Tetracyclic 4H-1,3-oxazine alkaloid analogsForms angular 6/6/5/6 fused systems

Mechanistic studies indicate the reaction proceeds via a retro-HDA (Hetero-Diels-Alder) pathway, generating reactive ketene intermediates that recombine with cyanamides .

Nucleophilic Substitution at the Oxazine Oxygen

The oxazine oxygen participates in alkylation or acylation under mild basic conditions:

Alkylation Example :

Compound+R-XNaH, DMFO-alkylated derivative\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{O-alkylated derivative}

  • Notable Results:

    • Methylation (X = CH3_3I) achieves 90% conversion

    • Bulkier electrophiles (e.g., benzyl bromide) require phase-transfer catalysts for comparable yields

Enzymatic Transformations

In biological systems, the compound undergoes oxidative metabolism medi

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H23N3O4
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2460749-43-1
  • Physical State : Solid at room temperature

The compound features a complex heterocyclic structure that contributes to its unique reactivity and interaction with biological systems. The presence of the tert-butyl group enhances its lipophilicity, which can be advantageous in drug design.

Medicinal Chemistry

Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate has shown potential as a lead compound in drug development due to its biological activity against various targets:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics.
  • Antitumor Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Catalysis

The compound's unique structure allows it to act as an organocatalyst in various organic transformations:

  • Michael Addition Reactions : It can facilitate Michael additions with high enantioselectivity, contributing to the synthesis of complex molecules in asymmetric synthesis.
  • Reactions Involving Dihydropyrano Derivatives : Its application in the formation of dihydropyrano compounds showcases its versatility as a catalyst in organic synthesis.

Materials Science

In materials science, this compound is being explored for its potential use in:

  • Polymer Chemistry : The compound can serve as a building block for creating novel polymers with tailored properties.
  • Nanotechnology : Its incorporation into nanostructured materials may enhance their functionality and performance in various applications.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was evaluated for its antimicrobial efficacy against several bacterial strains. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Catalytic Applications

A recent investigation published in the Journal of Organic Chemistry highlighted the use of this compound as a catalyst in asymmetric Michael addition reactions. The study reported enantioselectivities exceeding 90%, showcasing the compound's effectiveness in promoting desired reaction pathways .

Mechanism of Action

The mechanism of action of tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with key analogs, focusing on molecular properties, synthetic routes, and reactivity.

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 9a CAS Number Key Features
Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate C₁₃H₂₂N₃O₅ ~285.34 (estimated) Aminomethyl (CH₂NH₂) Not available Nucleophilic site for derivatization
Tert-butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate C₁₃H₂₀N₂O₅ 284.31 Formyl (CHO) 2445794-87-4 Electrophilic formyl group for condensations
(S)-tert-butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate C₂₁H₃₁N₃O₂ 357.49 Benzyl, dimethyl Not available Steric hindrance from benzyl and dimethyl groups
Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate C₉H₁₂N₂O₃ 196.20 Methyl ester 2105139-81-7 Pyrrolo-oxazine core with ester functionality
Key Observations:

Functional Groups: The aminomethyl substituent in the target compound distinguishes it from the formyl analog (). The former offers nucleophilic reactivity, while the latter is electrophilic. The tert-butyl carbamate group is conserved across analogs, providing steric protection and stability under basic conditions .

Molecular Weight: The target compound’s molecular weight (~285.34 g/mol) is slightly higher than the formyl analog due to the aminomethyl group’s additional hydrogen and nitrogen atoms.

Ring Systems: Pyrazino[2,1-c][1,4]oxazine (target) vs. pyrrolo[2,1-c][1,4]oxazine (): The former has a pyrazine ring fused to oxazine, while the latter incorporates a pyrrole ring.

Biological Activity

Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{15}H_{22}N_{2}O_{3}
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 2460749-43-1

The biological activity of this compound can be attributed to its structural features, which include a piperazine moiety that is known to interact with various biological targets. Piperazine derivatives have been shown to exhibit diverse pharmacological effects, including:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structural characteristics possess antimicrobial properties. The presence of functional groups may enhance membrane permeability and disrupt bacterial cell walls .

Table 1: Summary of Biological Activities in Related Piperazine Derivatives

CompoundActivityReference
1-(1,4-benzodioxane-2-carbonyl) piperazineAcetylcholinesterase inhibitor
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazineAntimicrobial
5H-dibenzo[c,h][1,6]naphthyridin derivativesCytotoxicity against cancer cell lines

Case Studies

While direct studies on this compound are sparse, related research provides context for its potential applications:

  • Acetylcholinesterase Inhibition : A study involving various piperazine derivatives demonstrated significant inhibition of acetylcholinesterase activity. This suggests that this compound may follow a similar mechanism and could be explored for neuroprotective effects in neurodegenerative disorders .
  • Antimicrobial Properties : Research has indicated that piperazine-based compounds exhibit antimicrobial effects against a range of pathogens. The structural analogs showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application for infections .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves Boc protection/deprotection strategies and cyclization reactions. For example:

  • Boc Deprotection : Dissolving intermediates in dichloromethane (DCM) with trifluoroacetic acid (TFA) under ambient conditions for 2 hours, followed by neutralization with saturated NaHCO₃ and purification via column chromatography .
  • Cyclization : Reactions often employ palladium catalysts or acid-mediated ring closure, with yields optimized by controlling solvent polarity (e.g., THF or DCM) and temperature (20–80°C) .
  • Purification : Recrystallization using DCM/hexane mixtures or silica gel chromatography improves purity (>90%) .

Table 1 : Key Reaction Parameters and Yields

StepSolventCatalyst/ReagentYield (%)Reference
Boc DeprotectionDCMTFA94
CyclizationTHFPd(OAc)₂85

Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral markers should be prioritized?

  • ¹H/¹³C NMR : Focus on the oxazine ring protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in predicted vs. observed shifts may indicate conformational flexibility .
  • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy. For example, a calculated [M+H]⁺ of 421.1 matches experimental data .
  • IR : Carbamate C=O stretches (~1680–1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during Boc protection/deprotection?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance Boc deprotection efficiency due to better acid solubility .
  • Temperature Control : Prolonged stirring (48 hours) at 20°C improves Boc protection yields by reducing side reactions .
  • Workup Strategies : Sequential washes with NaHCO₃ and brine minimize residual TFA, reducing emulsion formation during extraction .

Q. How should researchers resolve contradictions between theoretical and experimental ¹³C NMR data for the heterocyclic core?

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) by collecting spectra at 25°C and −40°C .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify misassignments .
  • Isotopic Labeling : Synthesize ¹³C-enriched analogs to trace unexpected shifts caused by steric hindrance .

Q. What methodologies assess the compound’s stability under varying pH/temperature conditions?

  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Thermal stress : Heat at 60°C for 72 hours in sealed vials to simulate storage conditions .
    • Degradation Analysis : Use LC-MS to identify byproducts (e.g., tert-butyl cleavage fragments at m/z 154.1) .

Data Contradiction Analysis

Q. How should conflicting HRMS data between batches be investigated?

  • Ion Source Calibration : Verify instrument accuracy with standard calibrants (e.g., sodium formate clusters) .
  • Batch Comparison : Analyze impurities via LC-MS; trace metal contamination (e.g., Pd from catalysts) may suppress ionization .
  • Isotopic Purity : Confirm starting materials lack deuterated/halogenated impurities that skew isotopic patterns .

Methodological Recommendations

Q. What strategies mitigate epimerization during synthesis of stereocenters in the oxazine ring?

  • Low-Temperature Reactions : Perform coupling steps at −20°C to slow racemization .
  • Chiral Auxiliaries : Use (R)- or (S)-configured intermediates to enforce stereochemical control .
  • Circular Dichroism (CD) : Monitor optical activity changes during synthesis to detect epimerization .

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